Methyl methoxy(methyl)carbamate
Overview
Description
“Methyl methoxy(methyl)carbamate” is an organic compound. It is a derivative of carbamic acid . Carbamates are ester compounds of carbamic acid .
Synthesis Analysis
The synthesis of methyl carbamates involves the reaction of methanol and urea . This reaction is part of the Hofmann rearrangement .Molecular Structure Analysis
Methyl carbamate has the molecular formula C2H5NO2 . The molecular weight is 75.067 Da . The structure of methyl carbamate includes a carbamate group, which is an ester of carbamic acid .Chemical Reactions Analysis
Methyl carbamate is prepared by the reaction of methanol and urea . It also forms in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . The capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates .Physical And Chemical Properties Analysis
Methyl carbamate is a colorless solid . Carbamate derivatives have very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .Mechanism of Action
Safety and Hazards
Future Directions
Carbamates have received much attention in recent years and have an important role in modern drug discovery and medicinal chemistry . They are used in the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of carbamates .
Properties
IUPAC Name |
methyl N-(methoxymethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-7-3-5-4(6)8-2/h3H2,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKBNRYIYZIRMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503935 | |
Record name | Methyl (methoxymethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153654-07-0 | |
Record name | Methyl (methoxymethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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